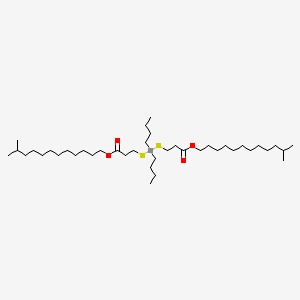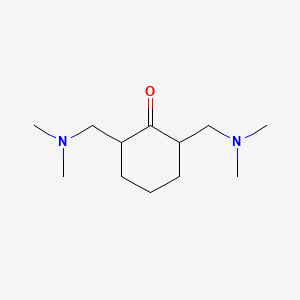
2,6-Bis((dimethylamino)methyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((dimethylamino)methyl)cyclohexanone is an organic compound with the molecular formula C12H25N2O. It is a derivative of cyclohexanone, where two dimethylamino groups are attached to the 2 and 6 positions of the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((dimethylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the formaldehyde and dimethylamine react with the cyclohexanone to form the desired product. The reaction conditions usually involve:
Reactants: Cyclohexanone, formaldehyde, and dimethylamine.
Solvent: Often carried out in an aqueous or alcoholic medium.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((dimethylamino)methyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis((dimethylamino)methyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2,6-Bis((dimethylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound, lacking the dimethylamino groups.
2-(Dimethylamino)methylcyclohexanone: A similar compound with only one dimethylamino group.
2,6-Dimethylcyclohexanone: A compound with methyl groups instead of dimethylamino groups at the 2 and 6 positions.
Uniqueness
2,6-Bis((dimethylamino)methyl)cyclohexanone is unique due to the presence of two dimethylamino groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological molecules, making it valuable in research and industrial applications .
Propiedades
Número CAS |
2478-21-9 |
|---|---|
Fórmula molecular |
C12H24N2O |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
WFFCWXMFKGCIGF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCC(C1=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


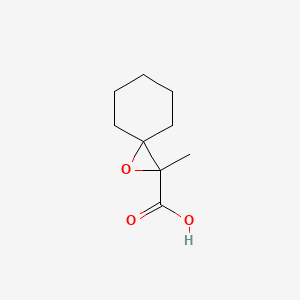
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)

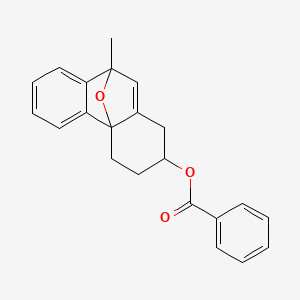
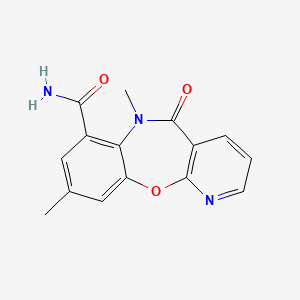
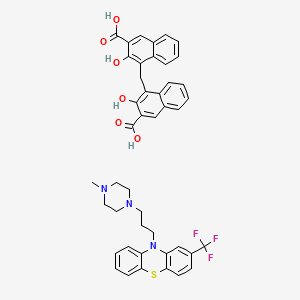
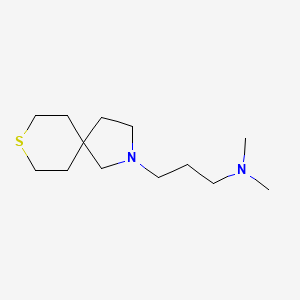
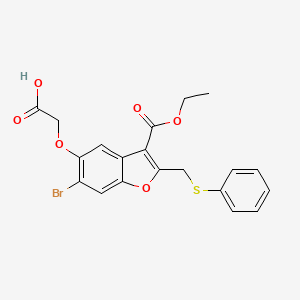

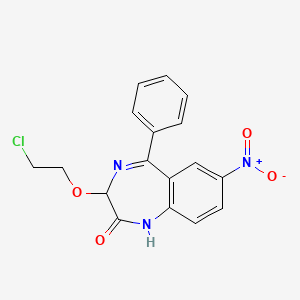
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)

